REACTION_CXSMILES
|
CN(C)C=O.[CH3:6][C:7]1([CH3:26])[C:11](=[O:12])[N:10]([C:13]2[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[C:15]([C:21]([F:24])([F:23])[F:22])[CH:14]=2)[C:9](=[O:25])[NH:8]1.C([O:30][CH2:31][CH2:32][CH2:33][CH2:34]Br)(=O)C.CO>O>[CH3:6][C:7]1([CH3:26])[C:11](=[O:12])[N:10]([C:13]2[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[C:15]([C:21]([F:24])([F:22])[F:23])[CH:14]=2)[C:9](=[O:25])[N:8]1[CH2:34][CH2:33][CH2:32][CH2:31][OH:30]
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Name
|
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Quantity
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300 mL
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Type
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reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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100 g
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Type
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reactant
|
Smiles
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CC1(NC(N(C1=O)C1=CC(=C(C#N)C=C1)C(F)(F)F)=O)C
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Name
|
|
Quantity
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98.5 g
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Type
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reactant
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Smiles
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C(C)(=O)OCCCCBr
|
Name
|
|
Quantity
|
400 mL
|
Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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O
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Name
|
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Quantity
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500 mL
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Type
|
solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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30 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the reaction medium is maintained under agitation at this temperature for approximately 5 minutes
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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the whole is maintained under agitation and under a nitrogen atmosphere at +20°/+22° C. for approximately 22 hours
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Duration
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22 h
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Type
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TEMPERATURE
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Details
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While maintaining agitation
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Type
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ADDITION
|
Details
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at this temperature, 20 g of soda is added
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Type
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TEMPERATURE
|
Details
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the whole is maintained in this way for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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While leaving the temperature
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Type
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ADDITION
|
Details
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is added at +20° C.
|
Type
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TEMPERATURE
|
Details
|
cooled down under agitation to +0°/+5° C.
|
Type
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TEMPERATURE
|
Details
|
maintained for 2 hours
|
Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
by separating
|
Type
|
WASH
|
Details
|
washing with 4×100 ml of demineralized water
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Type
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CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
ADDITION
|
Details
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by adding 696 ml of methylene chloride at 20°/22° C.
|
Type
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WASH
|
Details
|
washing with 3×232 ml of demineralized water
|
Type
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CUSTOM
|
Details
|
then drying
|
Type
|
ADDITION
|
Details
|
5.8 g of supra black is added
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Type
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TEMPERATURE
|
Details
|
the medium is maintained under agitation at 20°±2° C. for 2 hours
|
Duration
|
2 h
|
Type
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FILTRATION
|
Details
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by filtering
|
Type
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WASH
|
Details
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rinsing with 2×116 ml of methylene chloride
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Type
|
CONCENTRATION
|
Details
|
After concentrating under agitation, 116 ml of denat
|
Type
|
ADDITION
|
Details
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ethanol toluene is added at 20° C.
|
Type
|
ADDITION
|
Details
|
174 ml of demineralized water is added
|
Type
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TEMPERATURE
|
Details
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The reaction medium is cooled down under agitation to 20°/22° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained under agiatation for 2 hours at this temperature
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
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then cooled down to 0°±2° C.
|
Type
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TEMPERATURE
|
Details
|
maintained for 1 hour under these conditions
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
by separating
|
Type
|
WASH
|
Details
|
washing with 2×58 ml of ethanol with 50% water at 0°/+2° C.
|
Type
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CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(N(C(N(C1=O)C1=CC(=C(C#N)C=C1)C(F)(F)F)=O)CCCCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |